Acid Brown 75
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Overview
Description
Acid Brown 75 is a dark red light brown dye . It is applied to wool, polyamide fiber dyeing, and can also be used for leather color .
Synthesis Analysis
The synthesis of this compound involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in weak alkali conditions. This is coupled with resorcinol and 2-Amino-4,6-dinitrophenol diazo, again in weak alkali conditions. The product from this reaction is then coupled with diazo of 4-Nitrobenzenamine in weak inorganic acid .
Molecular Structure Analysis
The molecular structure of this compound belongs to the trisazo class . The molecular formula is C28H15N9Na2O16S2 and the molecular weight is 843.58 .
Chemical Reactions Analysis
A study on the adsorption of this compound by surface modified granules developed from coal fly ash showed clear variation in the components in the dye composition . The study used fixed-bed column mode for the investigation .
Physical and Chemical Properties Analysis
This compound is a gray-white powder (granule) with a little odor . It is not poisonous . The density is 1.31-1.34 . It is soluble in benzene, boluene, chloroform, CS2, CH2Cl2 acetone, ethyl acetate, but hardly soluble in alcohol, and insoluble in water, gasoline, acid/alkali with lower concentration .
Safety and Hazards
Acid Brown 75 can cause serious eye irritation . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
CAS No. |
8011-86-7 |
---|---|
Molecular Formula |
C28H15N9Na2O16S2 |
Molecular Weight |
843.6 g/mol |
IUPAC Name |
disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
SKCQDFLBBMGDPT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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